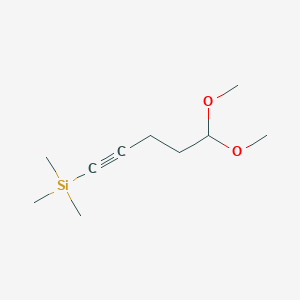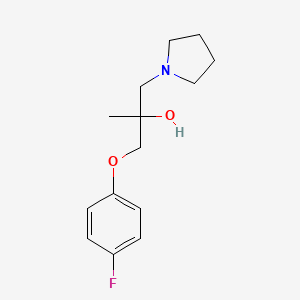
N-(2-chloroethyl)-N-methylcarbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroethyl)-N-methylcarbamoyl chloride: is an organic compound with the molecular formula C4H7Cl2NO It is a derivative of carbamoyl chloride and is characterized by the presence of a chloroethyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{N-methylcarbamoyl chloride} + \text{2-chloroethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-chloroethyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(2-chloroethyl)-N-methylcarbamic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other amines or alcohols to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Condensation Reactions: These reactions often require catalysts such as acids or bases to proceed efficiently.
Major Products Formed:
Nucleophilic Substitution: Products include substituted carbamoyl chlorides.
Hydrolysis: Products include N-(2-chloroethyl)-N-methylcarbamic acid and hydrochloric acid.
Condensation Reactions: Products include various carbamate derivatives.
Scientific Research Applications
Chemistry: N-(2-chloroethyl)-N-methylcarbamoyl chloride is used as an intermediate in the synthesis of other organic compounds. It is particularly useful in the preparation of carbamate derivatives, which have applications in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to modify proteins and other biomolecules through carbamoylation reactions. This modification can alter the activity and function of the biomolecules, providing insights into their biological roles.
Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of drugs
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-N-methylcarbamoyl chloride involves the formation of reactive intermediates that can interact with nucleophiles. The compound can form carbamoylating agents, which can modify nucleophilic sites on biomolecules such as proteins and DNA. This modification can lead to changes in the structure and function of the biomolecules, affecting various biological processes.
Comparison with Similar Compounds
- N-(2-chloroethyl)-N,N-dimethylcarbamoyl chloride
- N-(2-chloroethyl)-N-ethylcarbamoyl chloride
- N-(2-chloroethyl)-N-phenylcarbamoyl chloride
Comparison: N-(2-chloroethyl)-N-methylcarbamoyl chloride is unique due to its specific substitution pattern, which influences its reactivity and applications Compared to its dimethyl and ethyl analogs, the methyl group provides a different steric and electronic environment, affecting the compound’s reactivity
Properties
IUPAC Name |
N-(2-chloroethyl)-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2NO/c1-7(3-2-5)4(6)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQVQCNTYAISRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (E)-4-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-4-oxobut-2-enoate](/img/structure/B3003176.png)




![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B3003188.png)
![4-Chlorobenzo[h]quinazoline](/img/structure/B3003189.png)
![Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3003190.png)


![2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B3003195.png)
![2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3003196.png)


